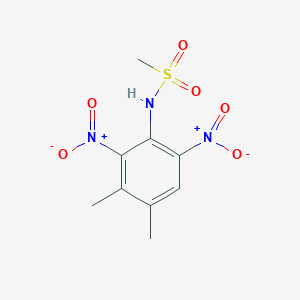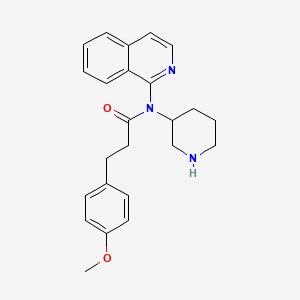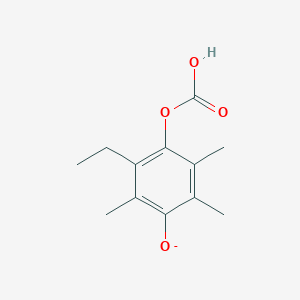![molecular formula C12H42O30S6 B15157932 [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate CAS No. 675123-63-4](/img/structure/B15157932.png)
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate is a complex organosulfur compound characterized by the presence of multiple sulfomethyl groups attached to a phenyl ring. This compound is notable for its high solubility in water due to the presence of multiple sulfonic acid groups, making it a valuable reagent in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate typically involves the sulfonation of a phenylmethane precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of sulfomethyl groups at the desired positions on the phenyl ring. Common reagents used in this process include sulfur trioxide and formaldehyde, which react with the phenylmethane under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often crystallized and purified through recrystallization techniques to obtain the dodecahydrate form.
Análisis De Reacciones Químicas
Types of Reactions
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides.
Substitution: The sulfomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfides, and substituted phenylmethanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions due to its ability to modify proteins through sulfonation.
Mecanismo De Acción
The mechanism of action of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate involves its ability to donate sulfonic acid groups to other molecules. This sulfonation process can modify the chemical properties of target molecules, affecting their solubility, reactivity, and biological activity. The compound interacts with molecular targets through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonimidates: These compounds also contain sulfonic acid groups and are used in similar applications, such as organic synthesis and drug development.
Sulfonamides: These are widely used in medicine as antibiotics and share similar sulfonic acid functional groups.
Sulfonates: These compounds are used in detergents and surfactants and have similar solubility and surface-active properties.
Uniqueness
What sets [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate apart is its high degree of sulfonation, which provides it with unique solubility and reactivity characteristics. This makes it particularly valuable in applications requiring high water solubility and strong sulfonation capabilities.
Propiedades
Número CAS |
675123-63-4 |
|---|---|
Fórmula molecular |
C12H42O30S6 |
Peso molecular |
858.8 g/mol |
Nombre IUPAC |
[2,3,4,5,6-pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate |
InChI |
InChI=1S/C12H18O18S6.12H2O/c13-31(14,15)1-7-8(2-32(16,17)18)10(4-34(22,23)24)12(6-36(28,29)30)11(5-35(25,26)27)9(7)3-33(19,20)21;;;;;;;;;;;;/h1-6H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30);12*1H2 |
Clave InChI |
PUWDUFDQPYNGAY-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)S(=O)(=O)O.O.O.O.O.O.O.O.O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)



![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)




